molecular formula C8H10N2O B1143248 Benzaldehyde,3-amino-,o-methyloxime CAS No. 173058-83-8

Benzaldehyde,3-amino-,o-methyloxime

Cat. No.: B1143248
CAS No.: 173058-83-8
M. Wt: 150.1778
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde,3-amino-,o-methyloxime (IUPAC: 3-aminobenzaldehyde O-methyloxime) is an aromatic oxime derivative characterized by an amino group at the meta position of the benzaldehyde ring and a methyloxime group at the ortho position. This compound belongs to the class of Schiff base derivatives, which are widely studied for their roles in coordination chemistry, medicinal chemistry, and catalysis.

Properties

CAS No.

173058-83-8

Molecular Formula

C8H10N2O

Molecular Weight

150.1778

Synonyms

Benzaldehyde, 3-amino-, O-methyloxime (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzaldehyde,3-amino-,o-methyloxime, highlighting differences in substituents, physicochemical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-NH₂, o-OCH₃ (oxime) C₈H₉N₂O 149.17 (calculated) Hypothesized applications in pharmaceuticals (e.g., vasodilation, enzyme inhibition) due to amino group’s H-bonding capacity. Inferred from [1,2]
Benzaldehyde,3-chloro-,oxime 3-Cl, oxime C₇H₅ClNO 155.57 Used in Pd-catalyzed bromination reactions; chloro substituent enhances electrophilicity for cross-coupling.
Benzaldehyde,4-hydroxy-3-methoxy-,O-methyloxime 4-OH, 3-OCH₃, O-methyloxime C₉H₁₁NO₃ 181.19 Polar due to hydroxyl and methoxy groups; potential antioxidant or flavorant (similar to vanillin derivatives).
Benzaldehyde,3-methoxy-4-(trimethylsilyl)oxy-,O-methyloxime 3-OCH₃, 4-OTMS, O-methyloxime C₁₂H₁₉NO₃Si 253.37 Trimethylsilyl group improves thermal stability; used in gas chromatography or as a protected intermediate in organic synthesis.
(E)-Benzaldehyde oxime Unsubstituted, oxime C₇H₇NO 121.14 Exhibits pressure-dependent physical properties; foundational studies on oxime tautomerism.
Benzaldehyde,4-[(4-methylphenyl)thio]-3-nitro-,O-methyloxime 3-NO₂, 4-SC₆H₄Me, O-methyloxime C₁₅H₁₄N₂O₃S 302.35 Nitro and thioether groups enhance redox activity; potential precursor for agrochemicals or dyes.

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity, facilitating cross-coupling reactions (e.g., Pd-catalyzed bromination) .

Physicochemical Properties: The amino group in the target compound likely lowers logP compared to chloro or nitro analogs, increasing hydrophilicity . Methyloxime groups generally improve stability against hydrolysis compared to unsubstituted oximes .

Biological and Industrial Applications :

  • Chloro and nitro derivatives are prevalent in catalysis and materials science .
  • Methoxy and hydroxyl analogs (e.g., vanillin derivatives) are linked to flavoring agents or antioxidants .

Research Findings and Data Gaps

  • Synthesis: While Pd-catalyzed methods are effective for halogenated benzaldoximes , the amino group’s nucleophilicity may require protective strategies (e.g., Boc protection) during synthesis.
  • Biological Activity: Benzaldehyde derivatives exhibit vasodilatory effects and insect antennal responses , but the amino variant’s specific activity remains unexplored.
  • Contradictions: notes benzaldehyde’s physiological activity in insects, but its amino derivative’s efficacy is untested, creating a research gap.

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